(2-Fluoro-5-methoxyphenyl)(morpholino)methanone
Description
Properties
Molecular Formula |
C12H14FNO3 |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
NWUSYBGHKDFVTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution: Installation of Fluoro and Methoxy Groups
The starting material is typically a substituted benzene derivative. The 2-fluoro and 5-methoxy substituents are introduced via selective electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the precursor.
- Electrophilic aromatic substitution (EAS) can be used to introduce the methoxy group via methylation of a hydroxy precursor (e.g., methylation of 5-hydroxy-2-fluorobenzoic acid).
- Nucleophilic aromatic substitution (SNAr) is often employed for fluorination, especially when a leaving group such as a nitro or halogen is present ortho or para to the substitution site.
Industrial methods may use continuous flow reactors for controlled fluorination and methoxylation to enhance selectivity and yield.
Formation of the Amide Bond
The key step is coupling the substituted aromatic acid derivative with morpholine.
- The aromatic acid is first converted to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- The acid chloride intermediate is then reacted with morpholine, typically in an inert solvent such as dichloromethane or tetrahydrofuran, under cooling to control the exothermic reaction.
- The reaction proceeds via nucleophilic attack of morpholine's nitrogen on the acid chloride, forming the amide bond and releasing HCl.
An alternative method involves direct amide coupling using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in presence of catalytic DMAP (4-dimethylaminopyridine), avoiding the isolation of acid chlorides.
Purification Techniques
- Chromatography: Flash column chromatography using silica gel is commonly employed to purify the crude amide product. Eluents such as mixtures of dichloromethane and methanol with small amounts of formic acid improve separation.
- Crystallization: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) can be used to obtain analytically pure material.
- Characterization: Purity and structure confirmation are achieved by NMR (1H, 13C, 19F), HRMS, and melting point determination.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Fluorination | Fluorinating agent (e.g., Selectfluor, KF) | Controlled temperature to avoid polyfluorination; continuous flow possible |
| Methoxylation | Methyl iodide or dimethyl sulfate, base | Selective methylation of hydroxy group |
| Acid chloride formation | Thionyl chloride (SOCl2), reflux | Anhydrous conditions, removal of excess SOCl2 under vacuum |
| Amide coupling | Morpholine, base (triethylamine), DCM | Cooling to 0-5 °C, stirring for 1-3 hours |
| Purification | Flash chromatography, recrystallization | Silica gel, eluent gradient DCM/MeOH + formic acid |
Research Findings and Literature Support
- A study on related benzoyl morpholine derivatives demonstrated successful amide bond formation via acid chloride intermediates with morpholine, yielding high purity products after chromatographic purification.
- Industrial scale synthesis benefits from continuous flow bromination and fluorination steps to increase yield and reproducibility, which can be adapted for fluorination and methoxylation of the phenyl ring.
- Spectroscopic data (NMR, HRMS) confirm the substitution pattern and amide formation, with characteristic chemical shifts for the morpholine ring protons and the aromatic fluorine atom.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro substituent on the phenyl ring can be replaced by other nucleophiles.
Oxidation and reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the morpholino group can enhance its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
(3-Fluoro-5-methoxyphenyl)(morpholino)methanone (120)
- Structure : Fluoro at 3-position, methoxy at 5-position.
- Synthesis : Prepared via coupling of 3-fluoro-5-methoxybenzoic acid with morpholine .
- Key Differences : Altered substituent positions may affect steric interactions and electronic distribution compared to the 2-fluoro-5-methoxy analog.
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone
Functional Group Modifications
(3,5-Dimethoxyphenyl)(morpholino)methanone (125)
- Structure : Dual methoxy groups at 3- and 5-positions.
- Synthesis : Derived from 3,5-dimethoxybenzoic acid and morpholine .
- Comparison : Increased electron-donating effects may enhance binding affinity in polar environments but reduce metabolic stability.
(5-Bromo-2-chlorophenyl)(morpholino)methanone
- Structure : Bromo at 5-position, chloro at 2-position.
- Hazards : Harmful upon inhalation or skin contact .
- Applications : Halogen substituents improve electrophilicity for cross-coupling reactions.
GNE-7915
- Structure: Integrates (2-fluoro-5-methoxyphenyl)(morpholino)methanone with a trifluoromethylpyrimidine-ethylamino moiety.
- Activity : Potent LRRK2 inhibitor (IC₅₀ < 10 nM) with favorable pharmacokinetics .
- Role of Morpholino Methanone: Enhances solubility and serves as a rigid linker for target engagement.
(4-((4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone
Data Tables
Table 1: Structural and Physical Properties
Q & A
Basic: What are the recommended synthetic routes for (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in laboratory settings?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging methodologies analogous to those used for structurally similar morpholino-containing ketones. For instance:
- Step 1: Prepare the fluorinated aromatic precursor (e.g., 2-fluoro-5-methoxybenzoyl chloride) through Friedel-Crafts acylation or halogenation of a methoxy-substituted benzene derivative .
- Step 2: React the acyl chloride with morpholine under Schlenk conditions (anhydrous, inert atmosphere) to form the morpholino methanone core. Catalytic Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .
- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>98%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., fluorine at C2, methoxy at C5) and morpholino integration. F NMR confirms fluorine environment .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of fluorine and methoxy groups .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage: Store in amber vials at 2–8°C under argon to prevent photodegradation of the fluorophenyl group and hydrolysis of the morpholino ring .
- Handling: Use gloveboxes for moisture-sensitive steps. Degradation products (e.g., hydrolyzed morpholino rings) can be monitored via TLC (Rf shift) .
Advanced: How can computational methods predict reactivity or degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect increases ketone electrophilicity .
- Molecular Dynamics (MD): Simulate solvent interactions to assess hydrolytic stability (e.g., morpholino ring opening in aqueous media) .
- Degradation Modeling: Use software like Gaussian or ORCA to identify plausible degradation intermediates (e.g., via SNAr mechanisms at the fluorophenyl position) .
Advanced: What strategies resolve contradictions in reaction yields from different catalytic systems?
Methodological Answer:
- Case Study: Compare Pd(OAc)₂/XPhos (yield: ~75%) vs. Rh-catalyzed systems (yield: ~50%) for analogous couplings . Contradictions may arise from:
- Resolution: Design a DoE (Design of Experiments) matrix varying catalysts, ligands, and solvents. Monitor intermediates via in-situ IR .
Advanced: How to design experiments to study biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs, where morpholino ketones are known pharmacophores .
- Assay Design:
- Control Experiments: Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .
Advanced: How to address side reactions during morpholino ring formation?
Methodological Answer:
- Common Issues: Over-alkylation or ring-opening due to excess acyl chloride.
- Mitigation:
- Stoichiometry Control: Use a 1:1.05 molar ratio of acyl chloride to morpholine to minimize by-products .
- Low-Temperature Quenching: Add reaction mixture to ice-cold NaHCO₃ to arrest side reactions .
- By-Product Analysis: Isolate impurities (e.g., dimeric species) via preparative HPLC and characterize via MS/MS .
Advanced: What are the best practices for scaling up synthesis while maintaining yield?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
